![molecular formula C21H17BrN2O3 B8010539 3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE](/img/structure/B8010539.png)
3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE is a complex organic compound that belongs to the class of benzodiazepines and pyranones. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a bromophenyl group, a benzodiazepine core, and a pyranone ring, makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazepine core through the condensation of o-phenylenediamine with a suitable aldehyde or ketone. The bromophenyl group is introduced via a bromination reaction, and the pyranone ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include phenyl derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The benzodiazepine core is known to bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. The bromophenyl and pyranone groups may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic properties.
Lorazepam: A benzodiazepine used for its sedative effects.
4-Hydroxy-6-methyl-2H-pyran-2-one: A simpler pyranone compound without the benzodiazepine core.
Uniqueness: 3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE is unique due to its combined structural features, which provide a distinct set of chemical and biological properties not found in simpler benzodiazepines or pyranones. The presence of the bromophenyl group adds to its reactivity and potential for further chemical modifications.
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-12-10-19(25)20(21(26)27-12)18-11-17(13-6-8-14(22)9-7-13)23-15-4-2-3-5-16(15)24-18/h2-10,17,23,25H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSKMSOACGIELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B8010456.png)
![7-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B8010462.png)
![7-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B8010468.png)
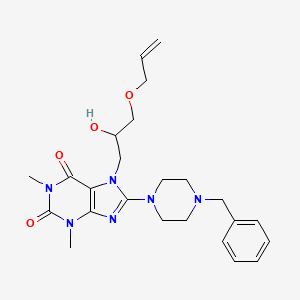
![Methyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B8010473.png)
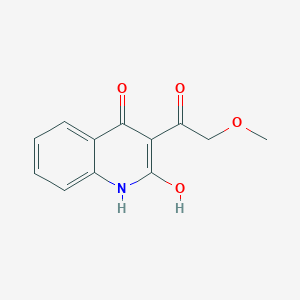
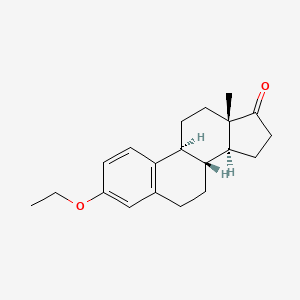
![3-[2-(1,5-dimethylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B8010516.png)
![3-[2-(1-ethyl-5-methylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B8010533.png)
![(3E)-6-methyl-3-{4-[4-(propan-2-yl)phenyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione](/img/structure/B8010543.png)
![4-Hydroxy-3-[7-(3-hydroxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]-6-methylpyran-2-one](/img/structure/B8010544.png)
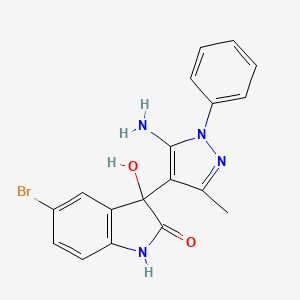
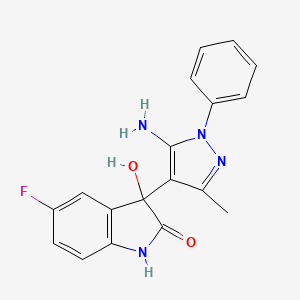
![methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3-hydroxy-12-methoxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8010561.png)
